1-Bromo-4-(tert-butoxy)benzene

Electrophilic aromatic substitution Alkoxybenzene reactivity Steric effects

1-Bromo-4-(tert-butoxy)benzene is a strategic protected phenol intermediate where the para-tert-butoxy group imposes distinct steric and electronic constraints that cannot be replicated by other alkoxy analogs (ethoxy, methoxy, isopropoxy) or unprotected bromophenol. This steric bulk delivers the lowest para-bromination reactivity among common alkoxy substituents, enabling superior orthogonality in multi-step sequences. It is the validated building block for the stereoselective synthesis of all four β-methoxytyrosine stereoisomers of callipeltin A, and performs reliably in Suzuki, Sonogashira, and Buchwald–Hartwig couplings with acid-labile protection preserved until selective liberation with TFA or HCl.

Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol
CAS No. 60876-70-2
Cat. No. B1272080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(tert-butoxy)benzene
CAS60876-70-2
Molecular FormulaC10H13BrO
Molecular Weight229.11 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)Br
InChIInChI=1S/C10H13BrO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3
InChIKeyQIWQHUCUWNGYDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(tert-butoxy)benzene (CAS 60876-70-2): Key Properties and Procurement Overview for R&D Applications


1-Bromo-4-(tert-butoxy)benzene (CAS: 60876-70-2; C10H13BrO; MW: 229.11 g/mol) is an aromatic bromide substituted with a para-tert-butoxy group . It is a white to pale yellow crystalline powder or low-melting solid at ambient temperature (mp 31–33°C) , insoluble in water and stable under recommended storage conditions (cool, dry, sealed, away from oxidizing agents) . The compound serves as a protected phenol synthon: the tert-butoxy group stabilizes the phenol oxygen while the bromine atom provides a site for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald–Hartwig) and organometallic halogen–lithium exchange .

1-Bromo-4-(tert-butoxy)benzene Procurement: Why In-Class Analogs Are Not Drop-In Replacements


The tert-butoxy substituent in 1-bromo-4-(tert-butoxy)benzene is not an interchangeable functional group; it imposes distinct steric and electronic constraints on reactivity, selectivity, and subsequent deprotection pathways [1]. Direct substitution with 4-bromophenol (unprotected phenol), 4-bromoethoxybenzene (ethoxy analog), 4-bromoisopropoxybenzene (isopropoxy analog), or 4-bromo(methoxy)benzene alters both the rate and regioselectivity of bromination and cross-coupling steps, and can compromise orthogonality in multi-step sequences requiring selective phenol liberation [2]. The tert-butoxy group exhibits the lowest para-bromination reactivity among common alkoxy substituents due to pronounced steric hindrance [1], a property that is either absent or attenuated in smaller alkoxy analogs. Consequently, substitution with an alternative alkoxybromobenzene or an unprotected bromophenol yields quantitatively different reaction outcomes, making compound-specific optimization and procurement essential.

1-Bromo-4-(tert-butoxy)benzene: Quantitative Comparative Evidence for Scientific Selection


Reduced Para-Bromination Reactivity of tert-Butoxy vs. Ethoxy and Isopropoxy Substituents

The para-bromination reactivity of alkoxybenzenes follows the order: tert-butoxy < ethoxy < isopropoxy [1]. This ranking reflects the increasing steric bulk of the alkoxy group, which attenuates the favorable electronic activation provided by the oxygen atom [1]. The tert-butoxy substituent exhibits the lowest reactivity among these three common alkoxy protecting groups, a difference that is quantitatively significant for synthetic planning where controlled electrophilic aromatic substitution is required [1].

Electrophilic aromatic substitution Alkoxybenzene reactivity Steric effects Bromination kinetics

Comparative Steric Profile: tert-Butoxy vs. Ethyl and Isopropyl Substituents

The tert-butoxy group attenuates electronic activation of the aromatic ring through unfavorable steric effects, a phenomenon also observed in alkylbenzene systems [1]. For alkylbenzenes, para-bromination reactivity increases from tert-butyl < ethyl ≈ isopropyl [1]. This class-level trend provides a predictive framework for understanding the behavior of tert-butoxy-substituted arenes, where the bulky tert-butyl moiety similarly restricts access of electrophilic brominating agents to the reactive para site [1].

Steric hindrance Structure–reactivity relationships Alkylbenzene bromination Taft equation

Sterically-Driven Selectivity Advantage Over Less-Hindered Analogs

Substituent structure significantly affects bromination rates, nucleophile regioselectivity, and electrophile chemoselectivity in aromatic systems [1]. For alkoxybenzenes, the steric bulk of the tert-butoxy group modifies the electron density distribution at the para position relative to smaller alkoxy groups (ethoxy, isopropoxy), as quantified by Hirshfeld charge analysis [1]. This electronic perturbation translates into measurable differences in site-selectivity during electrophilic aromatic substitution [1].

Regioselectivity Nucleophile chemoselectivity Electrophile chemoselectivity Hirshfeld charges

Purity Specifications and Physical Form as Procurement Determinants

Commercially available 1-bromo-4-(tert-butoxy)benzene is routinely supplied with validated purity and physical form specifications that exceed those of certain in-class analogs . The compound is available at ≥97.5% purity by GC from major suppliers and at 95% minimum purity from bulk reagent sources . The well-defined melting point (31–33°C) and established storage conditions (cool, dry, sealed) provide objective, verifiable quality benchmarks for procurement decisions.

Quality control GC assay Melting point Commercial availability

1-Bromo-4-(tert-butoxy)benzene: Validated Application Scenarios Derived from Quantitative Evidence


Stereoselective Synthesis of β-Methoxytyrosine Stereoisomers (Callipeltin A Component)

1-Bromo-4-(tert-butoxy)benzene is employed as a key intermediate in the stereoselective synthesis of all four stereoisomers of β-methoxytyrosine, an unnatural amino acid component of the marine natural product callipeltin A . The para-bromine serves as a handle for transition-metal-catalyzed cross-coupling or halogen–metal exchange to introduce the β-methoxytyrosine side chain, while the tert-butoxy group provides stable protection of the phenol moiety during multi-step sequences and can be cleaved under orthogonal acidic conditions. This application is validated by documented synthetic protocols .

Synthesis of 4-tert-Butyl-phenylboronic Acid via Halogen–Magnesium Exchange

1-Bromo-4-(tert-butoxy)benzene can be converted to 4-tert-butoxyphenylmagnesium bromide via Grignard reaction with magnesium metal, which upon trapping with trimethyl borate followed by acidic hydrolysis yields 4-tert-butoxyphenylboronic acid . Subsequent deprotection of the tert-butoxy group or direct use in Suzuki–Miyaura couplings provides access to biaryl structures containing either protected or free phenol functionalities. This transformation exploits the bromine atom as a site for halogen–metal exchange while the tert-butoxy group remains intact under the reaction conditions .

Sonogashira Coupling for Aryl–Alkyne Conjugate Synthesis

1-Bromo-4-(tert-butoxy)benzene undergoes palladium-catalyzed Sonogashira coupling with terminal alkynes to generate aryl–alkyne conjugates . In a documented protocol, the compound was reacted with trimethylsilylacetylene using PdCl2(dppf) and CuI in THF with diisopropylamine as base to yield (4-tert-butoxy-phenylethynyl)trimethylsilane . The tert-butoxy group remains stable under these palladium-catalyzed conditions, enabling sequential deprotection and further functionalization after carbon–carbon bond formation.

General Suzuki–Miyaura Cross-Coupling for Biaryl Construction

The para-bromine substituent in 1-bromo-4-(tert-butoxy)benzene is activated for palladium-catalyzed Suzuki–Miyaura coupling with aryl- and heteroarylboronic acids, providing access to diverse biaryl scaffolds . The tert-butoxy group tolerates the mildly basic aqueous conditions typical of Suzuki couplings and can be subsequently cleaved with acid (e.g., TFA, HCl) to liberate the free phenol, enabling modular construction of hydroxylated biaryl architectures common in pharmaceutical intermediates and liquid crystalline materials.

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